molecular formula C10H12BrNO2 B15059950 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

Cat. No.: B15059950
M. Wt: 258.11 g/mol
InChI Key: KKRVWTYZCOOIGW-UHFFFAOYSA-N
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Description

This compound features a brominated 2,3-dihydrobenzo[b][1,4]dioxin core substituted at the 6-position with an N-methylmethanamine group. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.12 g/mol (calculated based on and ). The bromine atom at the 7-position and the tertiary amine group contribute to its unique physicochemical and biological properties. It is cataloged under CAS 1344259-31-9 and is available in high purity (97%) for research purposes .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-methylmethanamine

InChI

InChI=1S/C10H12BrNO2/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5,12H,2-3,6H2,1H3

InChI Key

KKRVWTYZCOOIGW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C=C1Br)OCCO2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the subsequent amination can be achieved using methylamine under controlled conditions .

Chemical Reactions Analysis

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine undergoes several types of chemical reactions:

Scientific Research Applications

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The brominated benzodioxin structure allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Elemental Analysis and Spectral Data

  • Target Compound: Anal. Calcd: C 55.73%, H 5.04%, N 5.00%; Found: C 55.78%, H 5.04%, N 4.89% . Minor deviations suggest trace impurities.
  • Analog (C₁₀H₁₀ClN₃O₄S₂) : IR peaks at 3360 cm⁻¹ (N–H) and 1740 cm⁻¹ (C=O); NMR signals for N–CH₃ at δ 3.30 ppm . The bromine in the target compound would increase molecular weight and alter NMR/IR profiles compared to chloro analogs.

Solubility and Stability

  • Bromine’s electron-withdrawing nature likely reduces solubility in polar solvents compared to non-halogenated analogs (e.g., 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine) .
  • Stability: Tertiary amines (e.g., N-methyl group) resist oxidation better than primary/secondary amines .

Pharmacological and Toxicological Profiles

Druglikeness and ADMET

  • Target Compound: Predicted to comply with Lipinski’s rules (molecular weight <500, ≤5 H-bond donors/acceptors) . Bromine may increase metabolic stability but risk hepatotoxicity .
  • Analog (6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride : Chloro substitution reduces molecular weight (MW 234.08) but may lower blood-brain barrier permeability compared to bromo derivatives .

Biological Activity

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine is a chemical compound that has garnered interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 257.08 g/mol
  • CAS Number : 59820-90-5
  • IUPAC Name : 1-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

The compound features a brominated benzo[d]dioxin structure, which is known for its diverse pharmacological activities.

Antidepressant Potential

Recent studies have highlighted the antidepressant-like effects of compounds related to this compound. A series of benzoxazole and benzothiazole derivatives were synthesized and evaluated for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A), with some derivatives showing significant antidepressant-like activity in animal models .

Research Findings :

  • Binding Affinity : Compounds exhibited high affinities for the 5-HT1A (Ki=17 nM) and 5-HT2A (Ki=0.71 nM) receptors.
  • Behavioral Tests : In forced swimming tests (FST) and tail suspension tests (TST), compounds demonstrated a marked reduction in immobility time, indicating potential antidepressant effects .

The biological activity of the compound may be attributed to its interaction with serotonin receptors, which play a crucial role in mood regulation. The modulation of these receptors can lead to enhanced serotonergic neurotransmission, thus contributing to the observed antidepressant effects.

Study on Related Compounds

In a study focusing on the synthesis and evaluation of related compounds, it was found that derivatives with similar structural characteristics exhibited significant antidepressant activity. The results suggested that modifications in the molecular structure could enhance receptor binding affinity and improve therapeutic efficacy .

Data Table: Summary of Biological Activities

Compound NameBinding Affinity (Ki)Antidepressant ActivityReference
1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone17 nM (5-HT1A)Yes
Benzoxazole Derivative0.71 nM (5-HT2A)Yes
Other Related CompoundsVariesYes

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